

Technical Support Center: Synthesis of 1-(2-Nitrophenyl)pyrrolidine

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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)pyrrolidine

Cat. No.: B1601694

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Welcome to the technical support guide for the synthesis of **1-(2-Nitrophenyl)pyrrolidine**. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The following sections provide in-depth answers to frequently encountered issues, grounded in established chemical principles and supported by literature.

Introduction: The Chemistry of 1-(2-Nitrophenyl)pyrrolidine Synthesis

The synthesis of **1-(2-Nitrophenyl)pyrrolidine** is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic nitrogen of pyrrolidine attacks the electron-deficient aromatic ring of a 2-halonitrobenzene derivative, displacing the halide leaving group. The reaction is critically enabled by the presence of the nitro (-NO₂) group in the ortho position. This powerful electron-withdrawing group activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. [1]

Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction for higher yields and purity.

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References

- 1. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
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